molecular formula C14H16N4OS2 B11458521 5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

Cat. No.: B11458521
M. Wt: 320.4 g/mol
InChI Key: LFHBHOUKAYXJLR-UHFFFAOYSA-N
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Description

5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization of linear precursors.

    Functional Group Introduction: Addition of methyl, sulfanyl, oxa, and thia groups using reagents like methyl iodide, thiols, and oxygen-containing compounds.

    Purification: The final product is purified using techniques such as chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Pressure: Controlled to optimize reaction rates and product stability.

    Catalysts: Use of catalysts to enhance reaction efficiency and selectivity.

    Safety Measures: Implementation of safety protocols to handle reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]-hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]-hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]-hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with molecular targets and pathways. The compound’s functional groups enable it to:

    Bind to Enzymes: Inhibit or activate enzymatic activity by interacting with active sites.

    Modulate Signaling Pathways: Influence cellular signaling pathways, potentially leading to therapeutic effects.

    Interact with Biomolecules: Form complexes with proteins, nucleic acids, and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6

Properties

Molecular Formula

C14H16N4OS2

Molecular Weight

320.4 g/mol

IUPAC Name

5,14,14-trimethyl-7-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C14H16N4OS2/c1-7-16-17-11-10-8-5-14(2,3)19-6-9(8)21-12(10)15-13(20-4)18(7)11/h5-6H2,1-4H3

InChI Key

LFHBHOUKAYXJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=NC3=C2C4=C(S3)COC(C4)(C)C)SC

Origin of Product

United States

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